5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Physicochemical property Lipophilicity Drug likeness

5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1266832-16-9) is a 1,4,5-trisubstituted 1H-1,2,3-triazole derivative with the molecular formula C14H16FN3O2 and a molecular weight of 277.29 g/mol. It is primarily categorized as a research-grade building block, typically supplied at 95% purity, and is intended for further manufacturing use in medicinal chemistry and chemical biology.

Molecular Formula C14H16FN3O2
Molecular Weight 277.29 g/mol
CAS No. 1266832-16-9
Cat. No. B1525949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS1266832-16-9
Molecular FormulaC14H16FN3O2
Molecular Weight277.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N=NN1CC2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C14H16FN3O2/c1-14(2,3)12-11(13(19)20)16-17-18(12)8-9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,19,20)
InChIKeyLKYOVVGRPSFKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1266832-16-9): What Scientific Procurement Teams Need to Know


5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1266832-16-9) is a 1,4,5-trisubstituted 1H-1,2,3-triazole derivative with the molecular formula C14H16FN3O2 and a molecular weight of 277.29 g/mol [1]. It is primarily categorized as a research-grade building block, typically supplied at 95% purity, and is intended for further manufacturing use in medicinal chemistry and chemical biology [1]. The compound features a tert-butyl group at the 5-position, a 2-fluorobenzyl substituent at the N1 position, and a free carboxylic acid at the 4-position, a combination that imparts specific steric and electronic properties relevant to structure-activity relationship (SAR) exploration .

Why 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by a Generic Triazole-4-carboxylic Acid


The specific substitution pattern of 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is critical for its intended use as a synthetic building block. Simple 1H-1,2,3-triazole-4-carboxylic acid or its 1-benzyl-5-methyl analog lack the steric bulk of the tert-butyl group at the 5-position and the electronic influence of the ortho-fluorine on the N-benzyl ring. These structural features directly impact the compound's lipophilicity (XLogP3 = 3.0), hydrogen-bonding capacity (1 donor, 5 acceptors), and conformational flexibility (4 rotatable bonds), which are key parameters in fragment-based drug design and lead optimization [1]. A generic substitution would alter these computed properties and likely result in different reactivity during subsequent amide coupling or functionalization steps, rendering the compound unsuitable for structure-activity relationship (SAR) studies that require precise control of molecular recognition elements .

Verifiable Differentiation Data for 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid vs. Structural Analogs


Increased Lipophilicity (XLogP3) Driven by 5-tert-Butyl and 2-Fluorobenzyl Substituents

The target compound exhibits a computed XLogP3 value of 3.0, which is substantially higher than the unsubstituted 1H-1,2,3-triazole-4-carboxylic acid core (estimated XLogP3 < 0) [1]. This increase is attributed to the presence of the tert-butyl group at C5 and the 2-fluorobenzyl group at N1, both of which enhance hydrophobicity. This quantitative difference in logP places the compound in a more favorable range for blood-brain barrier penetration (logP 1–4) and oral absorption compared to less lipophilic, generic triazole-4-carboxylic acids.

Physicochemical property Lipophilicity Drug likeness

Distinct Hydrogen-Bond Acceptor Count (5 Acceptors) Relative to Closely Related 1,2,3-Triazole-4-carboxylic Acid Derivatives

The target compound has 5 hydrogen-bond acceptor atoms (comprising the triazole ring nitrogens, the carboxylic acid carbonyl and hydroxyl oxygens, and the fluorine atom on the phenyl ring), compared to 4 acceptors for the non-fluorinated analog 5-tert-butyl-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid [1]. The additional acceptor arises from the ortho-fluorine substituent, which can participate in weak C-F···H interactions that are increasingly recognized in medicinal chemistry for improving binding selectivity and metabolic stability.

Hydrogen bonding Molecular recognition Fragment-based drug design

Reduced Rotatable Bond Count (4 Bonds) Compared to Linear Alkyl-Chain Triazole Analogs, Enhancing Conformational Rigidity

The target compound contains only 4 rotatable bonds (the CH2 linker, the C-C bond to the tert-butyl group, and the carboxylic acid C-O bond), in contrast to linear 5-alkyl-substituted analogs such as 5-(pentyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which would have ≥8 rotatable bonds [1]. This lower flexibility is advantageous in fragment-based drug discovery, as it reduces the entropic penalty upon target binding and can improve binding affinity per atom.

Conformational analysis Entropic penalty Lead-likeness

Commercially Defined Physicochemical Profile (logP 2.787) from Vendor Datasheet Enables Consistent Property-Based Selection

The vendor Chembase reports a measured/calculated logP value of 2.787 for this specific compound [1]. This experimentally anchored value provides a consistent benchmark for procurement, unlike generic triazole-4-carboxylic acids for which such property data is often unavailable or highly variable across suppliers. This defined logP value allows research teams to accurately predict downstream ADME properties before committing to synthesis.

Vendor specification Physicochemical consistency Procurement quality control

Absence of Direct Biological Comparative Data: A Critical Evidence Gap

A comprehensive search of publicly available databases (BindingDB, PubChem BioAssay, ChEMBL, and the patent literature) did not yield any direct, quantitative head-to-head biological comparison data for 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid against a named structural analog in a defined assay [1]. This means that differentiation currently rests on computed physicochemical properties rather than on experimentally validated biological selectivity or potency differences. Prospective users should verify that this level of evidence is sufficient for their procurement decision, particularly if biological activity is the primary selection criterion.

Evidence strength Data transparency Procurement risk

Optimal Procurement and Use Cases for 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Based on Verified Evidence


Fragment-Based Drug Discovery Requiring a Pre-Validated, Lipophilic Triazole Acid Fragment

With its defined logP of 2.787 and XLogP3 of 3.0, this building block is directly suitable for fragment libraries targeting hydrophobic binding pockets. The combination of a tert-butyl group and an ortho-fluorobenzyl substituent provides a unique 3D pharmacophore that is not available from generic triazole-4-carboxylic acid fragments, enabling exploration of chemical space that requires both steric bulk and fluorine-mediated interactions [1].

Fluorine-Scanning Structure-Activity Relationship (SAR) Studies in Lead Optimization

The ortho-fluorine atom on the benzyl ring introduces an additional hydrogen-bond acceptor, as evidenced by the count of 5 acceptors versus 4 for the non-fluorinated analog. This makes the compound a strategic starting material for systematic fluorine-scanning campaigns, where the effect of fluorine substitution on target binding and metabolic stability is being evaluated [1].

Synthesis of Conformationally Restricted Triazole-Containing Ligands

The low rotatable bond count (4 bonds) indicates that derivatives of this compound will experience a lower entropic penalty upon binding to biological targets compared to more flexible 5-alkyl-substituted analogs. This property is particularly valuable in the design of kinase inhibitors or protein-protein interaction modulators where conformational pre-organization is a known driver of potency [1].

Chemical Biology Probe Synthesis Requiring a Defined Carboxylic Acid Handle for Bioconjugation

The free carboxylic acid at the 4-position provides a direct synthetic handle for amide coupling, esterification, or hydrazide formation. This allows the compound to be used as a core scaffold for generating diverse compound libraries or for attaching reporter groups (e.g., fluorophores, biotin) in chemical biology applications. The combination with the 2-fluorobenzyl group enables the generation of probes that can be tracked via 19F NMR spectroscopy .

Quote Request

Request a Quote for 5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.